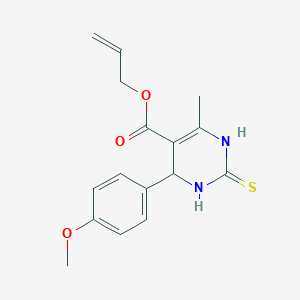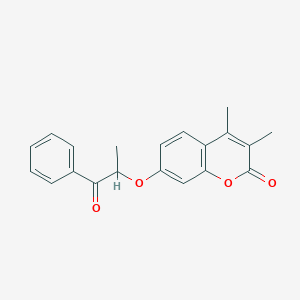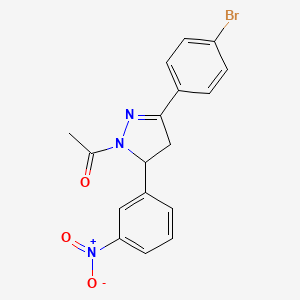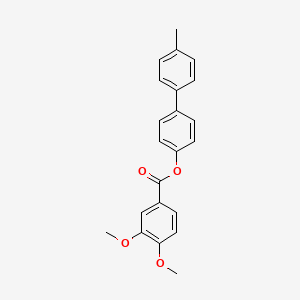
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea, commonly known as BRU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRU is a synthetic compound that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BRU has been found to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
BRU has been found to have various biochemical and physiological effects in different organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been found to affect the activity of specific enzymes in the target organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRU has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. Therefore, appropriate safety measures should be taken during the handling and use of BRU in lab experiments.
Direcciones Futuras
There are several future directions for the research on BRU. One potential direction is to investigate the compound's potential use as an insecticide and herbicide. Another direction is to explore the compound's potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of new derivatives of BRU may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, BRU is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through a series of chemical reactions and has been found to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research on BRU, including investigating the compound's potential use as an insecticide and herbicide and exploring its potential therapeutic applications in other scientific research fields.
Métodos De Síntesis
BRU is synthesized through a series of chemical reactions that involve the condensation of 2-chloroaniline and 6-bromo-2-aminobenzoxazole in the presence of a suitable catalyst. The resulting intermediate is then treated with phosgene to form the final product, BRU. The synthesis method of BRU has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
BRU has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has been studied for its anticancer, antifungal, and antibacterial activities. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
1-(6-bromo-1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-8-5-6-11-12(7-8)21-14(18-11)19-13(20)17-10-4-2-1-3-9(10)16/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWCYJEUGNIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC3=C(O2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)




![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)
![2-[(2-acetyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5237231.png)

![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
